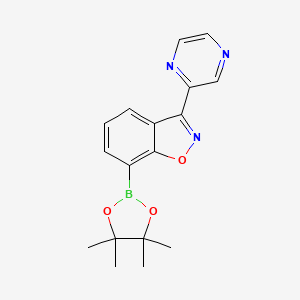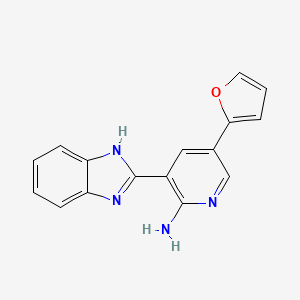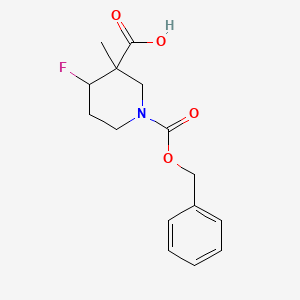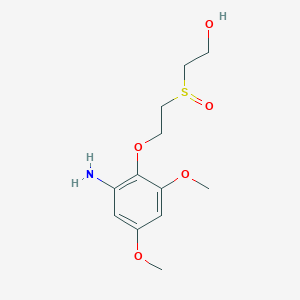![molecular formula C12H9N3 B13884277 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
Métodos De Preparación
The synthesis of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine structure. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods highlight the versatility of synthetic strategies available for producing this compound.
Análisis De Reacciones Químicas
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or pyridine rings .
Aplicaciones Científicas De Investigación
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth . Additionally, it may interact with other molecular targets, depending on its specific structural modifications.
Comparación Con Compuestos Similares
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the position and nature of the fused rings. For example, pyrazolo[3,4-b]pyridines have the pyrazole ring fused at different positions on the pyridine ring, leading to variations in their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3-pyridin-4-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-8-15-12(3-1)11(9-14-15)10-4-6-13-7-5-10/h1-9H |
Clave InChI |
ACSAPHQIZQZKCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2C=C1)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)



![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)





